molecular formula C35H44O13 B182123 Taxayunnansin A CAS No. 153229-31-3

Taxayunnansin A

Cat. No.: B182123
CAS No.: 153229-31-3
M. Wt: 672.7 g/mol
InChI Key: IKDVXNASCSGIHM-SZBOGCPYSA-N
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Description

Taxayunnansin A is a taxane diterpenoid compound isolated from the roots of the plant Taxus yunnanensis This compound is part of a larger family of taxane diterpenoids, which are known for their complex structures and significant biological activities

Biochemical Analysis

Cellular Effects

Taxayunnansin A has been found to exhibit inhibitory effects on certain human tumor cell lines It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. It may also have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxayunnansin A is typically isolated from the roots of Taxus yunnanensis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound . The detailed synthetic routes for this compound are not extensively documented, but it is known that the compound can be obtained through natural extraction methods.

Industrial Production Methods: Industrial production of this compound is primarily reliant on the extraction from Taxus yunnanensis. The large-scale cultivation of this plant and subsequent extraction processes are essential for obtaining significant quantities of the compound. Advances in biotechnological methods, such as the use of endophytic fungi, have also been explored to enhance the yield of taxane diterpenoids .

Chemical Reactions Analysis

Types of Reactions: Taxayunnansin A undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions. One notable reaction is the rearrangement of 13-oxo-taxayunnansin A initiated by Red-Al, which results in the formation of structurally simplified products .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.

    Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is used for reduction reactions.

    Rearrangement: Red-Al is also used to initiate rearrangement reactions.

Major Products: The major products formed from these reactions include various simplified taxane derivatives, which have been studied for their potential biological activities .

Scientific Research Applications

Taxayunnansin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Taxayunnansin A involves its interaction with microtubules, similar to other taxane compounds. It stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness: Taxayunnansin A is unique due to its specific structural features and the presence of a 2,20-oxetane ring, which distinguishes it from other taxane compounds

Properties

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVXNASCSGIHM-SZBOGCPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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